molecular formula C16H11N3O5 B12902630 Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-70-3

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B12902630
CAS No.: 56894-70-3
M. Wt: 325.27 g/mol
InChI Key: QMGSNPFOGZEFSM-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound that belongs to the oxadiazole family. . The compound’s structure includes a nitrophenyl group and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of hydrazides with appropriate reagents. One common method involves the reaction of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride . This reaction is carried out under reflux conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry enables the compound to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the benzoate ester enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

CAS No.

56894-70-3

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C16H11N3O5/c1-23-16(20)11-7-3-2-6-10(11)14-17-18-15(24-14)12-8-4-5-9-13(12)19(21)22/h2-9H,1H3

InChI Key

QMGSNPFOGZEFSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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